REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[CH3:15]O.O>CN(C=O)C>[CH3:15][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[N+:12]([O-:14])=[O:13]
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Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
11.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
containing some ice
|
Type
|
CUSTOM
|
Details
|
the precipitated material was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
crystallised from hot ethanol
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)OC)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |